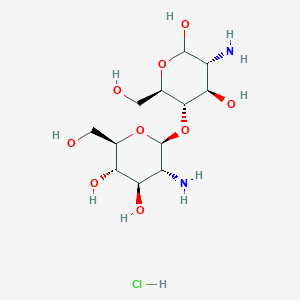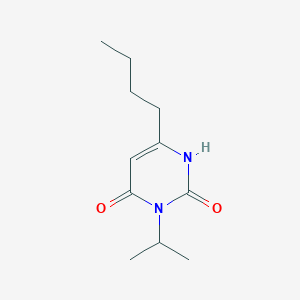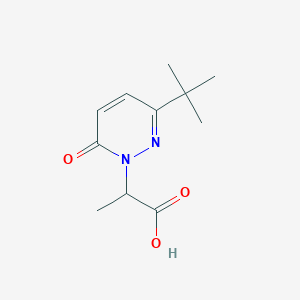
4-Ethyl-piperazine-2-carboxylic acid methyl ester
Übersicht
Beschreibung
4-Ethyl-piperazine-2-carboxylic acid methyl ester (EPCE) is a synthetic compound that has been receiving increased attention in recent years due to its potential applications in scientific research. EPCE is a member of the piperazine family, which is a group of compounds that have been studied for their ability to interact with a variety of biological targets. EPCE has been investigated for its ability to act as a scaffold for the development of novel drug-like molecules, as well as its potential as a tool for the study of protein-protein interactions. In
Wirkmechanismus
The mechanism of action of 4-Ethyl-piperazine-2-carboxylic acid methyl ester is not fully understood. It is believed to interact with a variety of biological targets, including proteins and enzymes. It is thought to interact with these targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and covalent bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethyl-piperazine-2-carboxylic acid methyl ester have not been extensively studied. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may have an effect on a variety of biochemical pathways. It has also been shown to have an effect on the expression of certain genes, suggesting that it may have an effect on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Ethyl-piperazine-2-carboxylic acid methyl ester in lab experiments include its low cost, its ease of synthesis, and its ability to interact with a variety of biological targets. The limitations of using 4-Ethyl-piperazine-2-carboxylic acid methyl ester include its lack of specificity, its potential to interact with a variety of biological targets, and its potential to produce off-target effects.
Zukünftige Richtungen
The potential future directions for 4-Ethyl-piperazine-2-carboxylic acid methyl ester include further exploration of its potential applications in scientific research, its potential as a scaffold for the development of novel drug-like molecules, its potential as a tool for the study of protein-protein interactions, its ability to act as a fluorescent probe for the detection of small molecules, and its ability to be used as a substrate for the production of bioactive compounds. Additionally, further research into the biochemical and physiological effects of 4-Ethyl-piperazine-2-carboxylic acid methyl ester, as well as its potential off-target effects, should be explored.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-piperazine-2-carboxylic acid methyl ester has been studied for its potential applications in scientific research. It has been investigated as a scaffold for the development of novel drug-like molecules, as well as its potential as a tool for the study of protein-protein interactions. 4-Ethyl-piperazine-2-carboxylic acid methyl ester has also been studied for its ability to act as a fluorescent probe for the detection of small molecules, and its ability to be used as a substrate for the production of bioactive compounds.
Eigenschaften
IUPAC Name |
methyl 4-ethylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-10-5-4-9-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGETJITKWKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-piperazine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)








